N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
A series of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized by one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4- (prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine using L-proline as a basic organocatalyst besides CuSO4.5H2O and sodium ascorbate as catalysts for click chemistry in PEG-400 as a highly efficient and green media .Molecular Structure Analysis
The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file . The IR spectrum, ν, cm –1: 1577, 1596 (C=N), 2968, 3095, 3258 (N–H). 1H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH3); 3.72 (3H, s, OCH3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, HAr); 13.92 (1H, s, NH). 13C NMR spectrum, δ, ppm: 13.5; 35.4; 51.2; 120.2; 121.1; 121.5; 126.1; 126.5; 128.8; 129.0; 129.2; 129.5; 129.8; 130.7; 131.6; 132.0; 135.9; 141.5; 146.8; 159.6 .Chemical Reactions Analysis
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Physical And Chemical Properties Analysis
The IR spectrum, ν, cm –1: 1577, 1596 (C=N), 2968, 3095, 3258 (N–H). 1H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH3); 3.72 (3H, s, OCH3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, HAr); 13.92 (1H, s, NH). 13C NMR spectrum, δ, ppm: 13.5; 35.4; 51.2; 120.2; 121.1; 121.5; 126.1; 126.5; 128.8; 129.0; 129.2; 129.5; 129.8; 130.7; 131.6; 132.0; 135.9; 141.5; 146.8; 159.6 .Scientific Research Applications
Synthesis and Structural Insights
The compound and its analogs are part of the pyrazolo[3,4-d]pyrimidine class, known for their adenosine receptor affinity. Quinn, Scammells, and Tucker (1991) discussed the synthesis and structural elucidation of a related compound, highlighting its antagonist activity at the A1 adenosine receptor, significantly surpassing theophylline's affinity (Quinn, Scammells, & Tucker, 1991). This affinity suggests potential therapeutic applications in conditions mediated by adenosine receptors.
Anticancer and Anti-inflammatory Properties
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. Their findings underscore the potential of these compounds in cancer therapy and inflammation management, with some derivatives showing significant cytotoxic effects on cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Antimicrobial Activity
Another facet of the compound's applications is its antimicrobial properties. Rahmouni, Romdhane, Ben Said, Majouli, and Jannet (2014) explored the antibacterial activity of newly synthesized pyrazolopyrimidine derivatives, indicating significant effects against certain bacterial strains. This opens up possibilities for these compounds in developing new antimicrobial agents (Rahmouni et al., 2014).
Antitumor and Enzyme Inhibition
Further research by Farag and Fahim (2019) demonstrated the antitumor activities of novel pyrazole and pyrimidine derivatives, highlighting their efficacy against breast cancer cell lines. Their study also pointed to the compounds' antioxidant and antimicrobial activities, underscoring their multifaceted potential in therapeutic applications (Farag & Fahim, 2019).
Molecular Synthesis Techniques
The development of these compounds often involves innovative synthesis techniques, as demonstrated by Maruthikumar and Rao (2003), who described a method for creating aryl-substituted pyrazolopyrimidinones. Such methodologies are crucial for the efficient and scalable production of these compounds for further study and potential commercial application (Maruthikumar & Rao, 2003).
Future Directions
properties
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-3-16(26)22-15-9-12(2)23-25(15)18-14-10-21-24(17(14)19-11-20-18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDMTDJBHRQYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide |
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